2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
The compound “2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(Diethylamino)” part suggests the presence of a diethylamino group attached to the second position of the pyrimidine ring. The “6-methyl” indicates a methyl group attached to the sixth position of the ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth position of the ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds. The diethylamino group could participate in acid-base reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could result in the compound being acidic. The diethylamino group could confer basic properties .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibitory properties, have been studied for their effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness in industrial processes (Jarboe, Royce, & Liu, 2013).
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, such as 5H-pyrano[2,3-d]pyrimidines, are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) covers synthetic pathways employing hybrid catalysts for the development of these derivatives, highlighting the potential for creating novel pharmaceuticals (Parmar, Vala, & Patel, 2023).
Solvent Developments for Carboxylic Acid Extraction
In the context of bio-based chemical production, liquid-liquid extraction (LLX) technologies for recovering carboxylic acids from aqueous streams have been reviewed. This research is critical for the sustainable production of bio-based plastics and highlights the need for novel solvents and regeneration strategies (Sprakel & Schuur, 2019).
Central Nervous System (CNS) Acting Drugs
Functional chemical groups, including pyrimidines, play a significant role in the synthesis of compounds with CNS activity. The review by Saganuwan (2017) identifies functional groups in heterocycles, such as pyrimidine, that may serve as lead molecules for synthesizing CNS-active compounds, indicating the potential for novel therapeutic agents (Saganuwan, 2017).
Biomass-derived Chemicals for Drug Synthesis
Levulinic acid (LEV), with carboxyl and carbonyl functional groups, showcases the utility of carboxylic acids in drug synthesis. This review emphasizes LEV's role in synthesizing value-added chemicals and its potential in medicinal fields, such as cancer treatment and medical materials, highlighting the versatility and importance of carboxylic acid derivatives in drug development (Zhang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYCVJXFBEINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid |
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